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Compound of Interest

Compound Name: Cy5-PEG6-NHS ester

Cat. No.: B606856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy5-PEG6-NHS ester for

the fluorescent labeling of biomolecules and their subsequent visualization and analysis using

confocal microscopy. Detailed protocols for protein labeling, immunofluorescence, and live-cell

imaging are provided, along with data presentation tables and troubleshooting guidance.

Introduction to Cy5-PEG6-NHS Ester
Cy5-PEG6-NHS ester is a bright, far-red fluorescent dye ideal for sensitive detection in

confocal microscopy. The Cy5 fluorophore is conjugated to an N-hydroxysuccinimide (NHS)

ester, enabling covalent labeling of primary amines on biomolecules such as proteins and

antibodies. The inclusion of a six-unit polyethylene glycol (PEG6) spacer enhances the

hydrophilicity of the molecule, which can improve solubility, reduce aggregation of the labeled

conjugate, and minimize non-specific binding.[1][2][3] This makes Cy5-PEG6-NHS ester a
robust tool for a variety of applications, from fixed-cell immunofluorescence to live-cell surface

labeling.

Key Features:
Far-Red Emission: Minimizes autofluorescence from biological samples, leading to a higher

signal-to-noise ratio.[4][5]
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NHS Ester Chemistry: Enables stable, covalent labeling of primary amines on proteins and

other biomolecules.

PEG6 Spacer: Improves water solubility, reduces aggregation, and minimizes non-specific

binding.

Versatility: Suitable for a wide range of applications including immunofluorescence, protein

tracking, and live-cell imaging.

Data Presentation
Photophysical and Chemical Properties
The following table summarizes the key properties of Cy5-PEG6-NHS ester.

Property Value Reference(s)

Excitation Maximum (λex) ~646-649 nm

Emission Maximum (λem) ~662-670 nm

Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹

Molecular Weight ~951.6 g/mol

Solubility DMSO, DMF, Water

Reactive Group
N-Hydroxysuccinimide (NHS)

Ester

Target Functional Group Primary Amines (-NH₂)

Typical Confocal Microscopy Imaging Parameters
This table provides starting parameters for imaging Cy5-labeled samples. Optimization will be

required for specific instruments and samples.
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Parameter
Recommended
Setting

Rationale &
Considerations

Reference(s)

Excitation Laser

633 nm (HeNe) or

640/647 nm

(Diode/Ar-Kr)

These laser lines are

close to the excitation

maximum of Cy5,

ensuring efficient

excitation.

Emission Filter
660-720 nm bandpass

or >660 nm longpass

Collects the peak of

Cy5 emission while

filtering out scattered

laser light.

Pinhole Size 1 Airy Unit (AU)

Provides a good

balance between

optical sectioning

(resolution) and signal

strength. Can be

adjusted based on

signal intensity.

Detector Gain/Voltage

Adjust to have the

brightest pixels just

below saturation

Maximizes dynamic

range without losing

information in

saturated pixels.

Laser Power

Start with low power

(e.g., 1-5%) and

increase as needed

Minimizes

photobleaching and

phototoxicity,

especially in live-cell

imaging.

Scan Speed

Moderate speed (e.g.,

400 Hz) with line

averaging (2-4x)

Improves signal-to-

noise ratio by

averaging out random

noise. Slower speeds

increase pixel dwell

time and can lead to

photobleaching.
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Image Format 1024x1024 pixels

Provides a good

balance between

image resolution and

file size/acquisition

time.

Experimental Protocols
Protocol 1: Labeling an Antibody with Cy5-PEG6-NHS
Ester
This protocol describes the covalent labeling of a primary or secondary antibody with Cy5-
PEG6-NHS ester.

Materials:

Antibody of interest (in an amine-free buffer, e.g., PBS)

Cy5-PEG6-NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Purification column (e.g., Sephadex G-25)

Spectrophotometer

Procedure:

Prepare the Antibody:

Dissolve or dialyze the antibody into the Labeling Buffer at a concentration of 2-10 mg/mL.

Buffers containing primary amines like Tris are not compatible as they will compete with

the labeling reaction.

Prepare the Dye Solution:
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Immediately before use, dissolve the Cy5-PEG6-NHS ester in a small amount of

anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

Labeling Reaction:

Add a 10-20 fold molar excess of the Cy5-PEG6-NHS ester solution to the antibody

solution. The optimal ratio may need to be determined empirically.

Incubate the reaction for 1 hour at room temperature, protected from light, with gentle

mixing.

Purification:

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) pre-equilibrated with PBS.

Collect the fractions containing the labeled antibody (the first colored fractions to elute).

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm and ~649 nm.

Calculate the concentration of the dye: [Cy5] = A_max / 250,000 (where A_max is the

absorbance at ~649 nm)

Calculate the corrected absorbance of the protein: A_protein = A_280 - (A_max * 0.05)

(The correction factor of 0.05 accounts for the absorbance of Cy5 at 280 nm)

Calculate the concentration of the protein: [Protein] = A_protein / ε_protein (where

ε_protein is the molar extinction coefficient of the protein at 280 nm)

Calculate the DOL: DOL = [Cy5] / [Protein]

An optimal DOL for antibodies is typically between 2 and 8.

Storage:
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Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term

storage.

Workflow for Antibody Labeling with Cy5-PEG6-NHS Ester

Preparation

Reaction

Purification & Analysis

Storage

Prepare Antibody in
Amine-Free Buffer (pH 8.3-8.5)

Incubate Antibody and Dye
(1 hr, RT, dark)

Prepare Cy5-PEG6-NHS
Ester Stock Solution

Purify via Gel Filtration

Determine Degree of Labeling (DOL)
via Spectrophotometry

Store Labeled Antibody
(4°C or -20°C)

Click to download full resolution via product page

Workflow for Antibody Labeling

Protocol 2: Immunofluorescence Staining for Confocal
Microscopy
This protocol details the use of a Cy5-labeled secondary antibody for indirect

immunofluorescence.
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Materials:

Cells grown on coverslips

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

Primary antibody

Cy5-labeled secondary antibody

Nuclear counterstain (optional, e.g., DAPI)

Antifade mounting medium

Procedure:

Cell Preparation:

Wash cells grown on coverslips twice with PBS.

Fixation:

Fix the cells with Fixation Buffer for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilization:

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

Wash three times with PBS.

Blocking:
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Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room

temperature.

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer to the recommended concentration.

Incubate the coverslips with the primary antibody solution for 1 hour at room temperature

or overnight at 4°C.

Wash three times with PBS.

Secondary Antibody Incubation:

Dilute the Cy5-labeled secondary antibody in Blocking Buffer.

Incubate the coverslips with the secondary antibody solution for 1 hour at room

temperature, protected from light.

Wash three times with PBS, protected from light.

Counterstaining (Optional):

Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.

Wash with PBS.

Mounting:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Seal the coverslips and allow the mounting medium to cure.

Imaging:

Image the samples on a confocal microscope using the appropriate settings for Cy5 (and

other fluorophores if used).
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Immunofluorescence Staining Workflow

Cell Preparation

Staining

Mounting & Imaging

Wash Cells on Coverslips

Fix with Paraformaldehyde
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Secondary Antibody
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Image on Confocal Microscope

Click to download full resolution via product page

Immunofluorescence Workflow
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Protocol 3: Live-Cell Surface Protein Labeling
This protocol is for labeling surface proteins on live cells with Cy5-PEG6-NHS ester.

Materials:

Live cells in suspension or adhered to a culture dish

Cell culture medium

Reaction Buffer (e.g., PBS or HBSS, pH 8.0-8.5)

Cy5-PEG6-NHS ester

Anhydrous DMSO

Quenching Solution (e.g., 100 mM glycine or Tris in PBS)

Procedure:

Cell Preparation:

Wash the cells twice with ice-cold Reaction Buffer to remove any serum proteins.

Resuspend or cover the cells with ice-cold Reaction Buffer. Perform all subsequent steps

on ice to minimize endocytosis.

Prepare Dye Solution:

Prepare a stock solution of Cy5-PEG6-NHS ester in anhydrous DMSO.

Labeling Reaction:

Dilute the Cy5-PEG6-NHS ester stock solution in ice-cold Reaction Buffer to the desired

final concentration (typically 1-10 µg/mL, optimization may be required).

Add the dye solution to the cells and incubate for 5-15 minutes on ice, protected from light.

Quenching:
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Add Quenching Solution to the cells and incubate for 5 minutes on ice to stop the reaction.

Washing:

Wash the cells three times with ice-cold cell culture medium to remove unreacted dye and

quenching solution.

Imaging:

Resuspend or cover the cells in fresh, pre-warmed imaging medium.

Image the cells immediately on a confocal microscope equipped with a live-cell imaging

chamber.

Application Example: Tracking NF-κB Translocation
A common application of immunofluorescence is to track the translocation of proteins between

cellular compartments in response to a stimulus. The NF-κB signaling pathway is a classic

example, where the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus upon

activation.

Experimental Design:

Culture cells (e.g., HeLa or macrophages) on coverslips.

Stimulate one set of cells with an NF-κB activator (e.g., TNF-α or LPS) for a defined period

(e.g., 30-60 minutes). Leave another set of cells unstimulated as a control.

Fix, permeabilize, and block the cells as described in Protocol 2.

Incubate with a primary antibody against the NF-κB p65 subunit.

Incubate with a Cy5-labeled secondary antibody.

Counterstain the nuclei with DAPI.

Mount and image the cells using a confocal microscope.
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Quantify the nuclear-to-cytoplasmic fluorescence ratio of the Cy5 signal in both stimulated

and unstimulated cells to measure the extent of translocation.

NF-κB Signaling Pathway and Imaging Strategy

NF-κB Signaling

Confocal Imaging Strategy

Stimulus
(e.g., TNF-α)

Receptor Activation

IKK Activation

IκB Degradation

NF-κB (p65/p50)
Release

Nuclear Translocation

Gene Expression Cy5-labeled anti-p65 Antibody
(Visualizes NF-κB p65)

Merge Channels & Quantify
Nuclear/Cytoplasmic Ratio

DAPI
(Visualizes Nucleus)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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